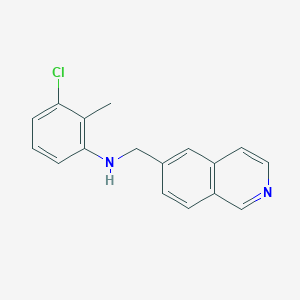![molecular formula C8H11BrN6 B6634423 5-[(4-Bromo-3,5-dimethylpyrazol-1-yl)methyl]-2-methyltetrazole](/img/structure/B6634423.png)
5-[(4-Bromo-3,5-dimethylpyrazol-1-yl)methyl]-2-methyltetrazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-[(4-Bromo-3,5-dimethylpyrazol-1-yl)methyl]-2-methyltetrazole, also known as Br-PyMT, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of 5-[(4-Bromo-3,5-dimethylpyrazol-1-yl)methyl]-2-methyltetrazole is not fully understood. However, it has been suggested that 5-[(4-Bromo-3,5-dimethylpyrazol-1-yl)methyl]-2-methyltetrazole inhibits the growth of cancer cells by inducing cell cycle arrest and apoptosis. In addition, 5-[(4-Bromo-3,5-dimethylpyrazol-1-yl)methyl]-2-methyltetrazole has been shown to bind to metal ions, which may contribute to its potential as a reagent for the detection of metal ions.
Biochemical and Physiological Effects
5-[(4-Bromo-3,5-dimethylpyrazol-1-yl)methyl]-2-methyltetrazole has been shown to have biochemical and physiological effects on cells. In particular, 5-[(4-Bromo-3,5-dimethylpyrazol-1-yl)methyl]-2-methyltetrazole has been shown to induce cell cycle arrest and apoptosis in cancer cells. In addition, 5-[(4-Bromo-3,5-dimethylpyrazol-1-yl)methyl]-2-methyltetrazole has been shown to bind to metal ions, which may have implications for its use as a reagent for the detection of metal ions.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 5-[(4-Bromo-3,5-dimethylpyrazol-1-yl)methyl]-2-methyltetrazole in lab experiments is its potential as a high-energy density material. In addition, 5-[(4-Bromo-3,5-dimethylpyrazol-1-yl)methyl]-2-methyltetrazole has been shown to have potential as an anti-cancer agent and as a reagent for the detection of metal ions. However, one limitation of using 5-[(4-Bromo-3,5-dimethylpyrazol-1-yl)methyl]-2-methyltetrazole in lab experiments is that its mechanism of action is not fully understood.
Direcciones Futuras
There are several future directions for research on 5-[(4-Bromo-3,5-dimethylpyrazol-1-yl)methyl]-2-methyltetrazole. One direction is to further investigate its potential as an anti-cancer agent and to determine its mechanism of action. Another direction is to investigate its potential as a high-energy density material and to develop new materials based on 5-[(4-Bromo-3,5-dimethylpyrazol-1-yl)methyl]-2-methyltetrazole. Additionally, further research could be conducted on its potential as a reagent for the detection of metal ions.
Métodos De Síntesis
5-[(4-Bromo-3,5-dimethylpyrazol-1-yl)methyl]-2-methyltetrazole can be synthesized using a two-step process. The first step involves the reaction of 4-bromo-3,5-dimethylpyrazole with formaldehyde to produce 4-bromo-3,5-dimethyl-1-formylpyrazole. The second step involves the reaction of 4-bromo-3,5-dimethyl-1-formylpyrazole with sodium azide to produce 5-[(4-Bromo-3,5-dimethylpyrazol-1-yl)methyl]-2-methyltetrazole.
Aplicaciones Científicas De Investigación
5-[(4-Bromo-3,5-dimethylpyrazol-1-yl)methyl]-2-methyltetrazole has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and analytical chemistry. In medicinal chemistry, 5-[(4-Bromo-3,5-dimethylpyrazol-1-yl)methyl]-2-methyltetrazole has been studied for its potential as an anti-cancer agent, as it has been shown to inhibit the growth of cancer cells. In material science, 5-[(4-Bromo-3,5-dimethylpyrazol-1-yl)methyl]-2-methyltetrazole has been studied for its potential as a high-energy density material, as it has a high heat of formation. In analytical chemistry, 5-[(4-Bromo-3,5-dimethylpyrazol-1-yl)methyl]-2-methyltetrazole has been studied for its potential as a reagent for the detection of metal ions.
Propiedades
IUPAC Name |
5-[(4-bromo-3,5-dimethylpyrazol-1-yl)methyl]-2-methyltetrazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11BrN6/c1-5-8(9)6(2)15(11-5)4-7-10-13-14(3)12-7/h4H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTQYHSVORWTTTA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CC2=NN(N=N2)C)C)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11BrN6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[(4-Bromo-3,5-dimethylpyrazol-1-yl)methyl]-2-methyltetrazole | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![3,5-Dimethyl-4-[(2-methyltetrazol-5-yl)methoxy]benzonitrile](/img/structure/B6634383.png)
![2-Methyl-1-[(2-methyltetrazol-5-yl)methyl]pyrrolidine-2-carboxylic acid](/img/structure/B6634391.png)
![1-[(1-methyltriazol-4-yl)methyl]-3,4-dihydro-2H-quinoline-4-carboxylic acid](/img/structure/B6634398.png)
![2-[(1-methyltriazol-4-yl)methyl]-3,4-dihydro-1H-isoquinoline-4-carboxylic acid](/img/structure/B6634409.png)
![4-Methyl-1-[(2-methyltetrazol-5-yl)methyl]piperidin-4-ol](/img/structure/B6634441.png)
![5-[(1-Ethylpyrazol-4-yl)oxymethyl]-2-methyltetrazole](/img/structure/B6634446.png)


